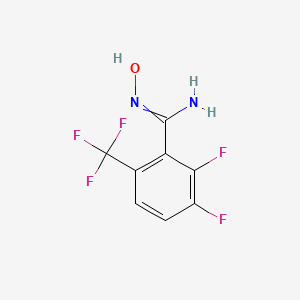
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
概要
説明
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is an organic compound with the molecular formula C8H5F5N2O and a molecular weight of 240.13 g/mol
準備方法
Synthetic Routes and Reaction Conditions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can be synthesized through a reaction involving benzoic acid chloride and difluoromethyl ketone oxime . The reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require controlled temperatures and solvents such as ethanol or dimethyl ether .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenecarboximidamides.
科学的研究の応用
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and study new reactions and pathways.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and mechanisms.
Medicine: Research on fluorinated compounds like this one contributes to the development of new pharmaceuticals with improved efficacy and stability.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as fluorinated polyimides for electronics and fluorous polymers for solvent and transport applications.
作用機序
The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical processes, including enzyme activity and molecular signaling pathways .
類似化合物との比較
Similar Compounds
- 2,3-difluoro-6-trifluoromethylbenzamidoxime
- 2,3-difluoro-6-trifluoromethylbenzenecarboximidamide
Uniqueness
2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide stands out due to its specific substitution pattern and the presence of both hydroxyl and trifluoromethyl groups. This combination of functional groups imparts unique chemical properties, making it distinct from other similar compounds .
特性
分子式 |
C8H5F5N2O |
|---|---|
分子量 |
240.13 g/mol |
IUPAC名 |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) |
InChIキー |
VYYGIBIHKAKDQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














